



High-Throughput Screening for Novel Eprazinone Analogues: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Eprazinone	
Cat. No.:	B1671549	Get Quote

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Introduction

Eprazinone is a mucolytic and bronchodilator agent with a multifaceted mechanism of action, primarily attributed to its inhibitory effects on phosphodiesterase-4 (PDE4) and its antagonistic activity at the neurokinin 1 receptor (NK1R).[1][2] This dual activity provides a compelling rationale for the discovery of novel analogues with enhanced potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) offers a rapid and efficient approach to interrogate large chemical libraries for compounds exhibiting these desired pharmacological activities.[3][4] These application notes provide detailed protocols for HTS assays targeting PDE4 and NK1R, as well as assays to evaluate mucolytic and bronchodilator effects.

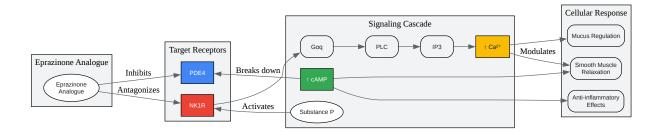
The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which is associated with smooth muscle relaxation and anti-inflammatory effects.[1] NK1R antagonism, on the other hand, blocks the effects of Substance P, a neuropeptide involved in neurogenic inflammation and smooth muscle contraction.[5] The synergistic potential of dual PDE4 inhibition and NK1R antagonism makes the discovery of new chemical entities with this combined profile a promising strategy for the development of novel therapeutics for respiratory diseases.

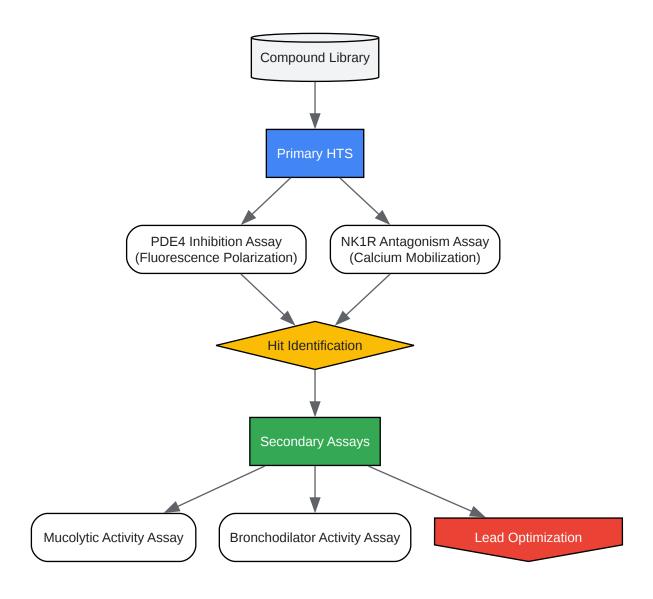


Signaling Pathways and Experimental Workflow

The signaling pathways targeted by **Eprazinone** analogues involve the modulation of two key second messengers: cAMP and intracellular calcium (Ca2+). Inhibition of PDE4 increases cAMP levels, while NK1R antagonism can modulate signaling cascades that influence intracellular calcium. The interplay between these pathways is crucial for the overall cellular response.







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